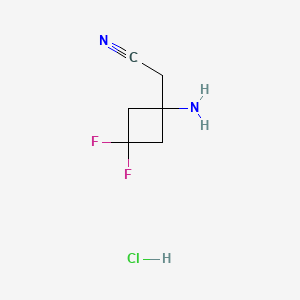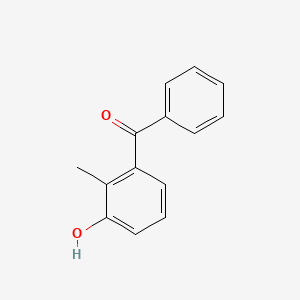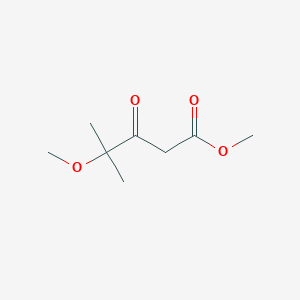
Methyl 4-methoxy-4-methyl-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C8H14O4 It is a derivative of pentanoic acid and is characterized by the presence of a methoxy group and a methyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-methoxy-4-methyl-3-oxopentanoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-methoxy-4-methyl-3-oxopentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 4-methoxy-4-methyl-3-oxopentanoic acid.
Reduction: Formation of 4-methoxy-4-methyl-3-hydroxypentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-4-methyl-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 4-methoxy-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The presence of the methoxy and methyl groups can influence its binding affinity and reactivity with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methyl-3-oxopentanoate: Similar structure but lacks the methoxy group.
Methyl 4,4-dimethyl-3-oxopentanoate: Contains an additional methyl group, leading to different chemical properties.
Ethyl 3-methyl-2-oxopentanoate: An ethyl ester with a similar backbone but different ester group.
Uniqueness
Methyl 4-methoxy-4-methyl-3-oxopentanoate is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups can enhance its solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
methyl 4-methoxy-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C8H14O4/c1-8(2,12-4)6(9)5-7(10)11-3/h5H2,1-4H3 |
Clave InChI |
YLJFYENNXDNPPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)CC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



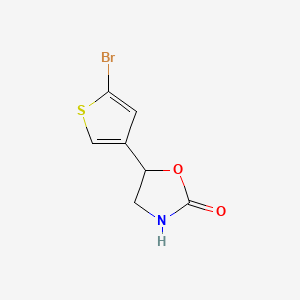
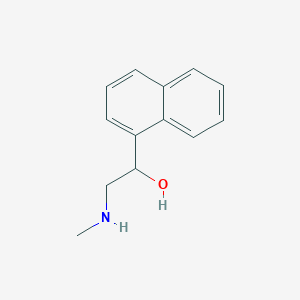
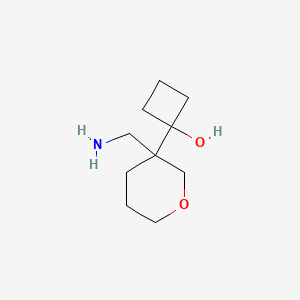

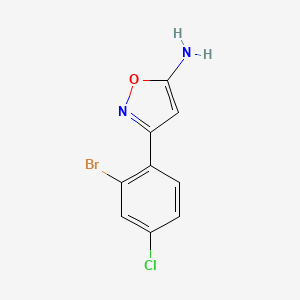
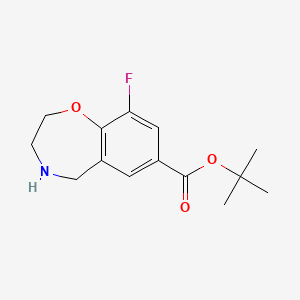
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
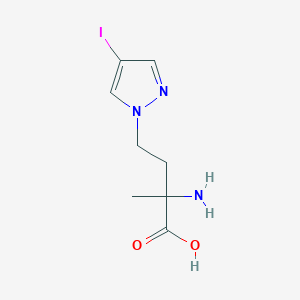
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
